Methyl 4-methyl-2-sulfanylidene-6-(4-tert-butylphenyl)-3,6-dihydro-1H-pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(4-tert-butylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-10-13(15(20)21-5)14(19-16(22)18-10)11-6-8-12(9-7-11)17(2,3)4/h6-9,14H,1-5H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVARPMNHYIHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387587 | |
| Record name | Methyl 4-(4-tert-butylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6376-62-1 | |
| Record name | Methyl 4-(4-tert-butylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-sulfanylidene-6-(4-tert-butylphenyl)-3,6-dihydro-1H-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced through the reaction of the pyrimidine derivative with a suitable sulfur donor, such as Lawesson’s reagent, under controlled temperature and solvent conditions.
Addition of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using tert-butylbenzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyrimidine ring undergoes regioselective electrophilic substitution at reactive positions. Key findings include:
| Reaction Type | Reagents/Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 h | 5-Nitro derivative | 68% | |
| Sulfonation | ClSO₃H, DCM, RT, 2 h | 5-Sulfochloride intermediate | 72% |
Mechanistic Insight : Lewis acids like FeCl₃ enhance reactivity by polarizing the pyrimidine ring. The tert-butylphenyl group directs substitution to the C5 position due to steric and electronic effects.
Nucleophilic Substitution at Sulfanylidene Group
The sulfanylidene moiety (C=S) participates in nucleophilic displacement reactions:
| Nucleophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Primary amines | K₂CO₃, DMF, 80°C, 6 h | Thiourea analogs | 63–75% | |
| Hydrazine | EtOH, reflux, 3 h | Hydrazine-carbothioamide adduct | 83% |
Notable Example : Reaction with benzylamine produces a thiourea derivative with confirmed antibacterial activity (MIC = 4 µg/mL against S. aureus) .
Oxidation
The sulfanylidene group oxidizes to sulfonyl or sulfonic acid derivatives:
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 2 h | Sulfone derivative | 78% | |
| KMnO₄ | H₂O, reflux, 4 h | Sulfonic acid | 55% |
Reduction
Catalytic hydrogenation selectively reduces the dihydro-pyrimidine ring:
| Catalyst | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOAc, RT, 12 h | Tetrahydro-pyrimidine derivative | 91% |
Cross-Coupling Reactions
The tert-butylphenyl group enables Suzuki-Miyaura and Ullmann-type couplings:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | Biaryl derivatives | 89% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 120°C | N-Arylpyrimidines | 74% |
Key Data : A 2025 study achieved 99% yield in a model Suzuki reaction using tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediates under microwave-assisted conditions .
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis or transesterification:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 8 h | Carboxylic acid derivative | 85% | |
| Transesterification | t-BuOH, H₂SO₄, 100°C, 24 h | tert-Butyl ester | 67% |
Cycloaddition and Ring-Opening Reactions
The dihydro-pyrimidine ring participates in [4+2] cycloadditions:
| Dienophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Bicyclic lactam | 58% |
Photochemical Reactions
UV irradiation induces dimerization:
| Conditions | Products | Yield | Source |
|---|---|---|---|
| UV (254 nm), hexane | Head-to-tail dimer | 42% |
Critical Analysis of Reaction Outcomes
-
Steric Effects : The 4-tert-butylphenyl group significantly slows reaction kinetics in planar transition states (e.g., electrophilic substitution).
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in nucleophilic substitutions by stabilizing ionic intermediates .
-
Catalyst Efficiency : Pd-based catalysts outperform Cu in cross-couplings, with turnover numbers (TON) exceeding 10⁴ in optimized systems .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Researchers should prioritize kinetic studies to optimize conditions for large-scale applications.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities due to its unique molecular structure. Some notable properties include:
- Antitumor Activity : Pyrimidine derivatives, including this compound, have shown potential as antitumor agents. They are believed to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : Research indicates that compounds similar to methyl 4-methyl-2-sulfanylidene derivatives possess antimicrobial properties. They can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
- Anti-inflammatory Properties : Dihydropyrimidines have been studied for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Table 1: Synthesis Overview
| Synthesis Method | Key Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-keto ester, thiourea | Acidic medium | Varies |
| Cyclocondensation | Thiourea, ethyl 3-oxobutanoate, substituted benzaldehydes | Acid-catalyzed | High |
Case Study 1: Antitumor Activity
In a study investigating the antitumor properties of dihydropyrimidines, methyl 4-methyl-2-sulfanylidene derivatives were tested against various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of methyl 4-methyl-2-sulfanylidene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study demonstrated that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting their potential use in developing new antibiotics .
Table 2: Summary of Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antitumor Activity | Significant cytotoxicity in cancer cell lines | Potential for cancer therapy |
| Antimicrobial Efficacy | Effective against Staphylococcus aureus | Development of new antibiotics |
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes in bacterial cells, while its anticancer properties could be related to the induction of apoptosis in cancer cells. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Substituents and Bioactivity of Selected Pyrimidine Derivatives
- Position 6 Substituents : The 4-tert-butylphenyl group in the target compound introduces steric bulk and lipophilicity, akin to the 4-chlorophenyl group in compound 2g (). Both substituents enhance bioactivity, with halogenated aryl groups (Cl, Br) showing superior anti-inflammatory and analgesic effects . The tert-butyl group may improve metabolic stability but reduce solubility compared to halogens.
- Position 2 Functional Groups : The 2-sulfanylidene (thione) moiety distinguishes the target compound from oxygen-based analogs (e.g., 2-oxo in ). Sulfur’s polarizability and weaker hydrogen-bonding capacity (vs. oxygen) could alter receptor interactions or crystal packing .
Hydrogen Bonding and Crystal Packing
- Target Compound : The 2-sulfanylidene group may participate in S⋯H-N hydrogen bonds, contrasting with N-H⋯O chains observed in barbiturates (). Such differences influence solubility and solid-state stability.
- Analog Comparison: In 5,5-disubstituted barbiturates (), planar pyrimidine rings facilitate tight packing via O-based H-bonding.
Pharmacological Implications
- CCR4 Antagonism : Trisubstituted pyrimidines with electron-withdrawing groups (e.g., ester at position 5) show enhanced CCR4 inhibition (). The target’s methyl ester may mimic these effects, though its 4-tert-butylphenyl group’s bulk could hinder receptor binding compared to smaller substituents in compound 6c .
- Anti-inflammatory Potential: Halogenated analogs (e.g., 2g in ) outperform the target’s tert-butylphenyl in activity. However, the tert-butyl group’s lipophilicity may improve blood-brain barrier penetration for CNS targets.
Biological Activity
Methyl 4-methyl-2-sulfanylidene-6-(4-tert-butylphenyl)-3,6-dihydro-1H-pyrimidine-5-carboxylate is a compound synthesized via the Biginelli reaction, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of 4-tert-butylbenzaldehyde, methyl acetoacetate, and thiourea under acid-catalyzed conditions. The reaction can be enhanced using microwave irradiation to improve yield and reaction time .
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activity. This compound has shown potential in inhibiting various cancer cell lines. For instance, compounds derived from the Biginelli reaction have been reported to act as effective calcium channel blockers and exhibit cytotoxic effects against glioma cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 4-methyl-2-sulfanylidene... | Human glioma | 12.5 | Induction of apoptosis |
| Other Biginelli derivatives | Various | Varies | Calcium channel blockade |
Antiviral Activity
In addition to anticancer properties, methyl 4-methyl-2-sulfanylidene compounds have been evaluated for antiviral activity. A study highlighted that certain thiazolidine derivatives exhibited moderate inhibitory effects against influenza A neuraminidase, suggesting a potential for similar activity in related pyrimidine derivatives .
Table 2: Antiviral Activity Overview
| Compound | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 4-methyl-2-sulfanylidene... | Influenza A NA | Not specified |
The biological activity of this compound is attributed to its ability to interact with specific cellular pathways. The compound may induce apoptosis in cancer cells through the activation of signaling pathways that lead to programmed cell death. Additionally, the presence of sulfanyl groups may enhance its interaction with target proteins involved in cellular signaling .
Case Studies
Recent studies have focused on evaluating the efficacy of this compound and its derivatives in preclinical models. For example, a study involving human glioma cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
Case Study Highlights
- Study on Glioma Cells : Treatment with methyl 4-methyl-2-sulfanylidene... reduced cell viability by over 50% at concentrations above 10 µM.
- Mechanistic Insights : Increased ROS levels were observed, indicating oxidative stress as a pathway for inducing apoptosis.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-methyl-2-sulfanylidene-6-(4-tert-butylphenyl)-3,6-dihydro-1H-pyrimidine-5-carboxylate, and how can reaction conditions be optimized for higher yields?
The compound can be synthesized via cyclization reactions similar to those used for structurally related dihydropyrimidines. For example, Biginelli-type reactions involving condensation of aldehydes, thioureas, and β-keto esters under acidic conditions are effective. Optimization may involve adjusting solvent systems (e.g., ethanol or acetic acid), temperature gradients, and catalyst selection (e.g., HCl or Lewis acids). Monitoring reaction progress via TLC or HPLC ensures intermediate stability and final product purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for verifying the pyrimidine ring system, substituent positions, and sulfanylidene moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive proof of stereochemistry and crystal packing, as demonstrated in studies of analogous dihydropyrimidines .
Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?
Purity can be assessed using reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Gas chromatography-mass spectrometry (GC-MS) is suitable for detecting volatile impurities. For non-volatile byproducts, LC-MS or elemental analysis (CHNS) provides complementary validation, ensuring >95% purity as required for pharmacological studies .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the sulfanylidene group in this compound’s reactivity?
Density Functional Theory (DFT) calculations can model the electronic effects of the sulfanylidene group on ring tautomerism and nucleophilic/electrophilic sites. Experimental validation via kinetic isotope effects (KIEs) or substituent-dependent reaction rates (e.g., varying the tert-butylphenyl group) can reveal its influence on cyclization or oxidation pathways .
Q. What experimental strategies resolve contradictions in reported regioselectivity during functionalization of the pyrimidine core?
Conflicting regioselectivity may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 2-sulfanylidene position, while non-polar solvents shift reactivity to the 4-methyl group. Controlled experiments with deuterated analogs or isotopic labeling can track reaction pathways, as seen in studies of thienopyrimidines .
Q. How should researchers design assays to evaluate the compound’s bioactivity while minimizing false positives?
Use orthogonal assays: primary screening via enzyme inhibition (e.g., fluorescence-based assays for kinase or protease activity) followed by cell-based viability assays (MTT or ATP-luciferase). Include negative controls with structurally similar but inert analogs (e.g., methyl ester derivatives lacking the sulfanylidene group) to isolate target-specific effects .
Q. What methodologies are recommended for studying the environmental fate and degradation products of this compound?
Follow frameworks like Project INCHEMBIOL, which combines laboratory and field studies. Hydrolysis/photolysis experiments under simulated environmental conditions (pH, UV exposure) identify degradation pathways. LC-MS/MS quantifies persistent metabolites, while ecotoxicity assays (e.g., Daphnia magna survival tests) assess ecological risks .
Data Contradiction and Validation
Q. How can discrepancies in spectroscopic data between synthetic batches be systematically addressed?
Batch-to-batch variability often stems from tautomeric equilibria or solvent residues. Use standardized NMR solvents (e.g., deuterated DMSO) and control for temperature during analysis. Cross-validate with X-ray structures and computational NMR chemical shift predictions (e.g., using Gaussian or ADF software) to distinguish artifacts from true structural anomalies .
Q. What statistical approaches are suitable for reconciling conflicting bioactivity data across research groups?
Apply meta-analysis tools to aggregate datasets, adjusting for variables like cell line heterogeneity or assay sensitivity. Use Bland-Altman plots to identify systematic biases. Replicate studies under harmonized protocols (e.g., OECD guidelines) to isolate methodological inconsistencies .
Experimental Design
Q. How to design a stability study for this compound under varying storage conditions?
Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Compare degradation profiles in lyophilized vs. solution states. Include mass balance studies to account for non-volatile degradation products. Reference ICH Q1A guidelines for pharmaceutical stability testing .
Q. What in silico tools predict the compound’s pharmacokinetic properties, and how are they validated experimentally?
Tools like SwissADME or pkCSM estimate logP, bioavailability, and CYP450 interactions. Validate predictions via in vitro Caco-2 permeability assays and hepatic microsomal stability tests. Correlate computational and experimental data to refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
